Mirtazapine hydrochloride
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Overview
Description
Mirtazapine hydrochloride is a tetracyclic antidepressant used primarily in the treatment of major depressive disorder. It is also used off-label for conditions such as insomnia, anxiety disorders, and post-traumatic stress disorder. The compound is known for its ability to enhance the release of norepinephrine and serotonin, contributing to its antidepressant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mirtazapine hydrochloride is synthesized through a multi-step chemical process. The initial steps involve the formation of a carboxylic acid compound, which is then converted into a ketone group. This ketone compound is further reduced to form an intermediate hydroxy compound, which is finally reduced to produce mirtazapine.
Industrial Production Methods: In industrial settings, this compound is produced using advanced chemical synthesis techniques to ensure high purity and yield. The process involves the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Mirtazapine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final this compound compound.
Scientific Research Applications
Mirtazapine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the study of chemical synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively researched for its antidepressant properties and potential use in treating various psychiatric disorders.
Industry: Employed in the development of pharmaceutical formulations and delivery systems.
Mechanism of Action
Mirtazapine hydrochloride is often compared with other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). Unlike SSRIs, which primarily inhibit the reuptake of serotonin, mirtazapine enhances the release of both norepinephrine and serotonin. This dual action contributes to its unique therapeutic profile and rapid onset of action.
Comparison with Similar Compounds
Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Paroxetine, Citalopram.
Tricyclic Antidepressants (TCAs): Amitriptyline, Nortriptyline.
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Properties
CAS No. |
207516-99-2 |
---|---|
Molecular Formula |
C17H20ClN3 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H |
InChI Key |
SISMRXGXKXMBKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Origin of Product |
United States |
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